molecular formula C14H19ClN4O4 B1393813 Tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate CAS No. 474330-06-8

Tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B1393813
CAS No.: 474330-06-8
M. Wt: 342.78 g/mol
InChI Key: ZTZUFALUKUFVNF-UHFFFAOYSA-N
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Description

Tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H19ClN4O4 and a molecular weight of 342.78 g/mol . This compound is known for its use in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of 2,6-dichloro-3-nitropyridine with 1-tert-butoxycarbonylpiperazine in the presence of diisopropylethylamine (DIPEA) in toluene. The reaction is carried out at room temperature under an inert atmosphere, followed by extraction and purification through flash chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The use of large-scale reactors and automated purification systems ensures the efficient and consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas and Pd/C catalyst in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction: Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate is used in several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and chloro groups play a crucial role in its binding affinity and specificity, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate is unique due to the presence of both nitro and chloro groups on the pyridine ring, which provides distinct reactivity and binding properties compared to its analogs.

Properties

IUPAC Name

tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN4O4/c1-14(2,3)23-13(20)18-8-6-17(7-9-18)12-10(19(21)22)4-5-11(15)16-12/h4-5H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZUFALUKUFVNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=N2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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